molecular formula C18H25N3O3 B2619483 tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate CAS No. 2208747-54-8

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate

Cat. No.: B2619483
CAS No.: 2208747-54-8
M. Wt: 331.416
InChI Key: WSGSEVUIMHWJAL-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a methoxyphenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.

    Attachment of the Methoxyphenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with the piperidine ring.

    Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated reagents and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3-methoxyanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(22)21-10-8-18(13-19,9-11-21)20-14-6-5-7-15(12-14)23-4/h5-7,12,20H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGSEVUIMHWJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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